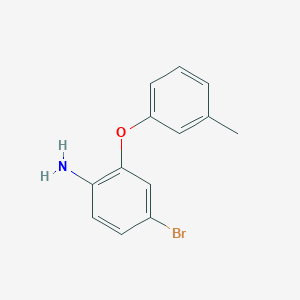

4-Bromo-2-m-tolyloxy-phenylamine

Description

Contextualization within Halogenated and Aryloxy-Substituted Aromatic Amines Research

Halogenated aromatic amines and aryloxy-substituted aromatic amines are pivotal building blocks in contemporary organic synthesis. The introduction of a halogen atom, such as bromine, into an aromatic ring can significantly alter the molecule's reactivity, providing a handle for further functionalization through various cross-coupling reactions. chemicalbook.com Arylamines, in general, are highly reactive towards electrophilic aromatic substitution, a characteristic that can be modulated by the nature and position of substituents. organic-chemistry.orgbeilstein-journals.org

The diaryl ether linkage, another key feature of 4-Bromo-2-m-tolyloxy-phenylamine, is a prevalent structural motif in numerous biologically active compounds and advanced materials. capes.gov.brnih.gov The synthesis of diaryl ethers has been a subject of intense research, with methods like the Ullmann condensation and palladium-catalyzed Buchwald-Hartwig coupling reactions being prominent. wikipedia.orgorganic-chemistry.org The combination of a halogenated aniline (B41778) core with a tolyloxy substituent presents a molecule with a rich chemical landscape, offering multiple sites for synthetic diversification.

Strategic Importance of the this compound Scaffold in Chemical Synthesis

The strategic importance of the this compound scaffold lies in its inherent potential as a versatile intermediate for the synthesis of more complex molecules. The bromo substituent at the 4-position of the aniline ring is particularly valuable for its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. chemicalbook.com This allows for the introduction of various aryl, alkyl, or amino groups, enabling the rapid generation of a library of derivatives from a single precursor.

A plausible and efficient method for the synthesis of this compound is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgnih.gov In this case, 2,4-dibromoaniline (B146533) could be reacted with m-cresol (B1676322) in the presence of a copper catalyst and a base to selectively form the desired diaryl ether. The greater reactivity of the bromine atom at the 2-position towards nucleophilic substitution under these conditions would favor the formation of the target compound.

Table 1: Proposed Synthesis via Ullmann Condensation

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

Based on the structure of this compound, its characteristic spectroscopic data can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts/Frequencies |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 3H, Ar-H), 7.05-7.15 (m, 1H, Ar-H), 6.80-6.95 (m, 3H, Ar-H), 4.10 (br s, 2H, NH₂), 2.35 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.0, 148.0, 140.0, 133.0, 130.0, 125.0, 123.0, 122.0, 120.0, 118.0, 115.0, 110.0, 21.0 |

| Infrared (IR) Spectroscopy (KBr) | ν 3450-3350 (N-H stretch), 3050 (Ar C-H stretch), 1600, 1500 (Ar C=C stretch), 1240 (Ar-O-Ar stretch), 820 (C-Br stretch) cm⁻¹ |

Overview of Current Research Trajectories Involving this compound and Related Analogues

While specific research on this compound is not widely published, current research on analogous structures provides a clear indication of its potential applications. The diarylamine framework is a core component in many pharmacologically active molecules, including kinase inhibitors and anti-inflammatory agents. nih.gov The ability to readily diversify the this compound scaffold makes it an attractive starting point for the discovery of new therapeutic agents.

Research is actively focused on developing more efficient and sustainable methods for the synthesis of diaryl ethers and substituted anilines. capes.gov.bracs.org This includes the use of novel catalysts, milder reaction conditions, and the exploration of a broader range of functional group tolerance. The insights gained from these studies would be directly applicable to the synthesis and derivatization of this compound.

Furthermore, the electronic properties endowed by the bromo and tolyloxy substituents make this scaffold a candidate for applications in materials science. Diaryl ether and diarylamine structures are known to be components of organic light-emitting diodes (OLEDs), thermally stable polymers, and other functional materials. The specific substitution pattern of this compound could lead to materials with tailored electronic and photophysical properties.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(3-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-3-2-4-11(7-9)16-13-8-10(14)5-6-12(13)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZASJQMNAXALX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 M Tolyloxy Phenylamine and Its Precursors

Regioselective Bromination Strategies for Substituted Phenylamine Systems

The synthesis of specifically substituted aromatic compounds requires precise control over the introduction of functional groups. The bromination of aniline (B41778) and its derivatives is a classic example of electrophilic aromatic substitution, where the amine group's strong activating and directing effects must be managed to achieve the desired regiochemistry.

Electrophilic Aromatic Substitution Approaches to Introduce Bromine into Anilines

The amino group (-NH₂) in aniline is a powerful activating group that directs incoming electrophiles to the ortho and para positions. ncert.nic.in The high electron density at these positions makes aniline highly reactive. libretexts.org Direct bromination of aniline with bromine water, for instance, is often difficult to control and typically results in the formation of 2,4,6-tribromoaniline (B120722) as a precipitate. ncert.nic.inyoutube.com

To achieve selective monobromination at the para position, the high reactivity of the aniline ring must be attenuated. A common and effective strategy is the protection of the amino group via acetylation. libretexts.orgquora.com Aniline is treated with acetic anhydride (B1165640) to form acetanilide. In acetanilide, the nitrogen's lone pair of electrons interacts with the adjacent carbonyl group through resonance, which reduces its availability for donation to the benzene (B151609) ring. ncert.nic.inquora.com This makes the -NHCOCH₃ group a less powerful activator than the -NH₂ group, thereby allowing for more controlled substitution. ncert.nic.inlibretexts.org Subsequent bromination of acetanilide, followed by hydrolysis of the acetyl group, yields the desired p-bromoaniline. youtube.com

Controlled Bromination in the Presence of Activating Groups

When an aniline derivative already contains an activating group, such as the tolyloxy group in a precursor to 4-Bromo-2-m-tolyloxy-phenylamine, controlling the regioselectivity of bromination becomes even more critical. Both the amino group and the aryloxy group are ortho-, para-directing. The challenge lies in directing the bromine to the position para to the amino group, which is also meta to the aryloxy group.

Modern methods offer alternatives to traditional bromination for enhanced control and milder reaction conditions. Copper(II) bromide (CuBr₂) has been used as a reagent for the direct bromination of unprotected anilines, often yielding the para-substituted product with high regioselectivity. beilstein-journals.orgresearchgate.net The use of ionic liquids as solvents in these copper-halide-mediated reactions can further improve yields and selectivity under mild conditions, avoiding the need for protecting groups. beilstein-journals.orgresearchgate.net Another approach involves copper-catalyzed oxidative bromination using sodium bromide (NaBr) and an oxidant like sodium persulfate (Na₂S₂O₈), which allows for regioselective bromination of free anilines under practical and eco-friendly conditions. sci-hub.se

For substrates where standard electrophilic substitution is challenging, palladium-catalyzed C-H activation offers a novel strategy. Recent research has demonstrated that Pd(II) catalysts can direct the bromination of aniline derivatives to the meta-position, a feat not achievable through classic electrophilic substitution. researchgate.netnih.gov This method overcomes the intrinsic ortho- and para-selectivity of the aniline system. nih.gov

Ethereal Linkage Formation through Nucleophilic Aromatic Substitution (SNAAr) or Ullmann-type Couplings

The formation of the diaryl ether C-O bond is a pivotal step in the synthesis of this compound. The Ullmann condensation and related copper-catalyzed couplings are the most established methods for this transformation. wikipedia.orgorganic-chemistry.org

Optimized Conditions for Aryloxy Group Introduction via Phenol (B47542) Reactivity

The Ullmann condensation traditionally involves the reaction of an aryl halide with a phenol in the presence of a copper catalyst at high temperatures. wikipedia.org For the synthesis of the target molecule, this would typically involve coupling a derivative of 2-bromo-4-nitroaniline (B50497) or 2,4-dibromoaniline (B146533) with m-cresol (B1676322). Classic conditions often required stoichiometric amounts of copper and high-boiling polar solvents like DMF or nitrobenzene. wikipedia.org

Modern advancements have led to the development of more efficient, ligand-assisted copper-catalyzed systems that operate under milder conditions. mdpi.com The use of copper(I) salts, such as CuI, often in combination with ligands like dimethylglycine or various amino acids, can significantly improve yields and reduce reaction temperatures. nih.govresearchgate.net The choice of base is also critical, with Cs₂CO₃ and K₂CO₃ being commonly employed. nih.govfrontiersin.org Research has shown that a variety of functionalized aryl halides can be successfully coupled with phenols like m-cresol, with good to excellent yields, particularly for sterically unhindered substrates. researchgate.net

An alternative to the Ullmann reaction is the copper-promoted arylation of phenols using arylboronic acids, a variant of the Chan-Lam coupling. organic-chemistry.orgrsc.org This method can proceed at room temperature using Cu(OAc)₂ as the catalyst and is tolerant of a wide array of functional groups. organic-chemistry.org

| Reaction Type | Copper Source | Ligand/Additive | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Classic Ullmann | Cu powder | None | KOH | Nitrobenzene | >200°C | wikipedia.org |

| Modern Ullmann | CuI | Dimethylglycine | Cs₂CO₃ | DMF | 130°C | nih.gov |

| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine/Triethylamine | Et₃N | CH₂Cl₂ | Room Temp | organic-chemistry.org |

| Ligand-Free Ullmann | CuI | None | K₂CO₃ / t-BuOK | Deep Eutectic Solvent | 60-100°C | frontiersin.org |

Mechanistic Investigations of C-O Bond Formation in Substituted Phenylamine Synthesis

The mechanism of the Ullmann condensation has been a subject of extensive study. In the classic reaction, an organocopper intermediate is believed to form, which then undergoes reaction with the phenoxide. organic-chemistry.org For modern catalytic cycles, a mechanism involving a Cu(I)/Cu(III) redox cycle is often proposed. frontiersin.orgrsc.org

The general catalytic cycle is thought to proceed via the following steps:

Formation of a copper(I) phenoxide species from the phenol and the copper catalyst in the presence of a base.

Oxidative addition of the aryl halide to the copper(I) phenoxide, forming a transient Cu(III) intermediate. organic-chemistry.org

Reductive elimination from the Cu(III) complex to generate the diaryl ether product and regenerate a Cu(I) species, which can re-enter the catalytic cycle. rsc.org

The presence of ligands, such as amino acids or diamines, facilitates these steps by stabilizing the copper intermediates and increasing their solubility and reactivity, thus allowing for lower reaction temperatures. mdpi.com The choice of ligand can strongly influence the efficiency and scope of the reaction.

Amine Functionality Introduction and Modification in Aryl Bromide Intermediates

If the diaryl ether linkage is formed using a nitro-substituted aryl halide (e.g., 4-bromo-2-chloro-1-nitrobenzene), the nitro group must be reduced to an amine in a subsequent step. This is a standard transformation in organic synthesis, with a variety of reliable methods available. Common reagents for this reduction include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), catalytic hydrogenation using hydrogen gas (H₂) over a palladium-on-carbon catalyst (Pd/C), or iron powder in acetic acid.

Alternatively, modern cross-coupling methods allow for the direct formation of C-N bonds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that couples an aryl halide with an amine. wikipedia.orgorganic-chemistry.org While often used to form substituted amines, it can also be adapted to use ammonia (B1221849) equivalents to install a primary amine (-NH₂). organic-chemistry.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for aryl amine synthesis due to its broad substrate scope and high functional group tolerance. wikipedia.org Copper-catalyzed amination reactions, which are mechanistically related to the Ullmann ether synthesis, also provide a viable route for coupling aryl halides with ammonia or amine surrogates to produce primary anilines. rsc.orgorganic-chemistry.org

| Method | Precursor | Reagents | Function | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | Aryl Nitro Compound | SnCl₂/HCl or H₂/Pd-C | -NO₂ → -NH₂ | N/A |

| Buchwald-Hartwig Amination | Aryl Bromide | Ammonia source, Pd catalyst, Ligand, Base | Ar-Br → Ar-NH₂ | wikipedia.orgorganic-chemistry.org |

| Ullmann-type C-N Coupling | Aryl Bromide | Ammonia source, CuI, Ligand, Base | Ar-Br → Ar-NH₂ | rsc.orgorganic-chemistry.org |

Chemo- and Regioselective Functionalization of this compound

The functionalization of this compound presents a complex challenge due to the presence of multiple reactive sites on its two aromatic rings. The molecule contains an amine group, an ether linkage, and a bromine atom, all of which can direct or undergo chemical transformations. The inherent electronic and steric properties of these substituents dictate the chemo- and regioselectivity of further reactions.

The amino group is a strong activating group and will direct electrophilic substitution to the ortho and para positions of its own ring. However, the para position is already substituted with the tolyloxy group. The ortho position to the amine is sterically hindered by the bulky tolyloxy group, which could influence the regioselectivity of incoming electrophiles.

The tolyloxy group is also an activating group, directing electrophilic substitution to its ortho and para positions. The bromine atom is a deactivating group but an ortho, para -director. The interplay of these directing effects, along with steric hindrance, would determine the outcome of functionalization reactions. For instance, electrophilic halogenation would likely occur at the positions activated by the amino and tolyloxy groups, with the precise location depending on the reaction conditions and the nature of the electrophile. nih.govnih.govyoutube.com

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, offer powerful tools for the selective functionalization of the C-Br bond. rsc.orgwikipedia.org The choice of catalyst and ligands would be crucial to achieve high yields and prevent side reactions involving the other functional groups. wikipedia.orgnih.gov For instance, a palladium catalyst with a sterically hindered phosphine (B1218219) ligand could facilitate the coupling of an arylboronic acid at the C-Br bond with high selectivity. rsc.orgwikipedia.org

The development of highly chemo- and site-selective C-H bond functionalization methods for aniline and phenol derivatives provides further avenues for the targeted modification of this compound. rsc.orgnih.gov These methods, often employing transition metal catalysts, can enable the introduction of new functional groups at specific positions that are not easily accessible through classical electrophilic substitution reactions. rsc.org

Table 1: Potential Regioselective Functionalization Reactions of this compound (Analogous Systems)

| Reaction Type | Reagents and Conditions (Analogous Examples) | Expected Major Product(s) | Reference(s) |

| Electrophilic Bromination | N-Bromosuccinimide, Acetonitrile | Bromination on the aniline or tolyloxy ring at activated, sterically accessible positions. | nih.gov |

| Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O | Substitution of the bromine atom with the aryl group. | rsc.orgwikipedia.org |

| Buchwald-Hartwig Amination | A secondary amine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene | Substitution of the bromine atom with the secondary amine. | rsc.orgwikipedia.org |

| C-H Arylation | Aryl halide, Rh(III) catalyst, AgSbF₆, Dichloroethane | Direct arylation at an ortho C-H bond of the aniline ring. | rsc.org |

Green Chemistry Principles in the Synthesis of this compound and Analogues

The synthesis of complex molecules like this compound traditionally involves multi-step processes that can generate significant chemical waste. The application of green chemistry principles aims to address these issues by designing more sustainable synthetic routes. acs.orgrsc.org Key areas of focus include the use of safer solvents, the development of highly efficient catalytic systems, and the maximization of atom economy. nih.govresearchgate.net

Solvent-Free or Aqueous Media Reactions for Reduced Environmental Impact

A significant advancement in green chemistry is the move away from volatile and often toxic organic solvents. nih.gov For the synthesis of diarylamines and diaryl ethers, which are key structural components of this compound, solvent-free and aqueous reaction systems have been developed.

Solvent-free Buchwald-Hartwig amination reactions have been reported, often utilizing ball milling or simply neat reaction mixtures. rsc.orgacs.orgnih.gov These methods can lead to high yields in shorter reaction times and simplify product purification. acs.orgnih.gov For example, the use of a highly active N-heterocyclic carbene (NHC)-palladium complex has enabled the solvent-free amination of heteroaryl chlorides at room temperature. acs.org

Aqueous media reactions for Ullmann and Buchwald-Hartwig couplings are also gaining prominence. synthesisspotlight.comacs.orgnih.gov The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. nih.govresearchgate.net Micellar catalysis, where the reaction takes place in nano-sized surfactant micelles dispersed in water, has emerged as a powerful strategy to overcome the solubility issues of organic substrates in water. nih.gov This approach has been successfully applied to the palladium-catalyzed amination of a wide range of aryl halides with aliphatic amines under mild conditions. nih.gov

Table 2: Green Solvents and Conditions for Diaryl Ether and Diarylamine Synthesis (Analogous Systems)

| Reaction Type | Green Conditions (Analogous Examples) | Yield (%) | Reference(s) |

| Buchwald-Hartwig Amination | Solvent-free, [Pd(IPr*)(cin)Cl] catalyst, room temperature | 66-99% | rsc.org |

| Ullmann-type C-N Coupling | Water, CuO/BCO catalyst, microwave irradiation | up to 82% | nih.gov |

| Buchwald-Hartwig Amination | 2-MeTHF/water biphasic system, Pd catalyst | High yields on kilogram scale | acs.org |

| Buchwald-Hartwig Amination | Aqueous micellar medium (Savie/H₂O), [Pd(crotyl)Cl]₂/BippyPhos | Good to excellent | nih.gov |

Catalytic Systems for Enhanced Efficiency and Atom Economy

The development of highly efficient catalytic systems is a cornerstone of green chemistry, directly impacting atom economy by minimizing the use of stoichiometric reagents. acs.org For the synthesis of this compound, which would likely involve Ullmann and/or Buchwald-Hartwig reactions, the choice of catalyst is paramount. nih.govwikipedia.orgresearchgate.netyoutube.com

Modern Ullmann-type reactions have moved from stoichiometric copper powder to catalytic systems employing copper salts with various ligands, which operate under milder conditions. nih.govwikipedia.org Ligand-free copper-catalyzed reactions in green solvents like water further enhance the sustainability of this method. researchgate.net

In the realm of palladium-catalyzed Buchwald-Hartwig amination, significant progress has been made in developing highly active catalysts that allow for very low catalyst loadings, often in the parts-per-million (ppm) range. nih.govrsc.org The use of sterically hindered and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands has been instrumental in achieving high turnover numbers and turnover frequencies. rsc.orgacs.org This not only reduces the amount of the precious metal catalyst required but also simplifies purification.

Atom economy, a concept developed by Barry Trost, is a measure of how many atoms from the reactants are incorporated into the final product. acs.org Addition and cycloaddition reactions are inherently 100% atom economical. While substitution reactions like the Ullmann and Buchwald-Hartwig couplings are not, the use of catalytic rather than stoichiometric reagents significantly improves their atom economy by reducing the amount of waste generated from the reagents. acs.org

Table 3: High-Efficiency Catalytic Systems for Diarylamine Synthesis (Analogous Systems)

| Catalytic System (Analogous Examples) | Reaction Type | Key Advantages | Reference(s) |

| [Pd(IPr*)(cin)Cl] | Buchwald-Hartwig Amination | High activity, enables solvent-free reactions at room temperature. | rsc.orgacs.org |

| Au–Pd/TiO₂ nanoparticles | Dehydrogenative Aromatization | Heterogeneous, reusable catalyst, no need for oxidants. | nih.govrsc.org |

| CuO/BCO in water | Ullmann-type C-N Coupling | Use of a novel ligand in water, rapid reaction under microwave. | nih.gov |

| [Pd(crotyl)Cl]₂/BippyPhos in micelles | Buchwald-Hartwig Amination | Low palladium loading, recyclable aqueous medium. | nih.gov |

Computational and Theoretical Investigations of 4 Bromo 2 M Tolyloxy Phenylamine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of 4-Bromo-2-m-tolyloxy-phenylamine. researchgate.netsemanticscholar.org These computational techniques allow for a detailed examination of the molecule's quantum mechanical properties.

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular conformation and stability of chemical compounds. tci-thaijo.orgnih.gov By optimizing the geometry of this compound at the DFT level, researchers can identify the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy conformer on the potential energy surface. nih.gov The stability of the molecule can be further understood by analyzing various thermodynamic parameters calculated at the same level of theory. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its capacity to accept electrons, highlighting its electrophilicity. youtube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

DFT calculations are employed to determine the energies of these orbitals and other reactivity descriptors. tci-thaijo.org These descriptors, including ionization potential, electron affinity, chemical hardness, and electronegativity, offer a quantitative measure of the molecule's reactivity. tci-thaijo.orgresearchgate.net The analysis of these parameters helps in predicting how this compound will interact with other chemical species.

Reaction Mechanism Prediction and Transition State Analysis for Key Transformations

Computational chemistry plays a vital role in predicting the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely mechanism. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. This information is crucial for understanding the kinetics and feasibility of key chemical transformations. While specific studies on this exact molecule are not prevalent in the provided search results, the general methodologies are well-established in computational chemistry.

Structure-Reactivity Relationship (SAR) Studies via Computational Modeling

Structure-Reactivity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological or chemical activity. researchgate.net Computational modeling is an efficient way to conduct SAR analyses, allowing for the prediction of a compound's activity based on its structural features. researchgate.netnih.gov For this compound, this would involve computationally generating various analogs by modifying specific functional groups and then calculating their properties to predict how these changes affect reactivity. This approach can guide the synthesis of new derivatives with desired characteristics. researchgate.net Three-dimensional QSAR (3D-QSAR) is a specific computational technique that examines the spatial arrangement of a ligand and its interaction with a receptor to develop predictive models. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable information about its conformational flexibility, showing how the molecule changes its shape in different environments. Furthermore, these simulations can explicitly model the effects of solvents on the molecule's conformation and dynamics. Understanding how a solvent interacts with the solute is critical, as solvation can significantly influence a molecule's reactivity and properties. researchgate.net While direct MD simulation results for this specific compound were not found, this computational tool is essential for a comprehensive understanding of its behavior in solution.

Advanced Structural Elucidation and Spectroscopic Research on 4 Bromo 2 M Tolyloxy Phenylamine Systems

Single-Crystal X-ray Diffraction Studies of 4-Bromo-2-m-tolyloxy-phenylamine and Derivatives.researchgate.net

A hypothetical table of crystallographic data for this compound, based on common findings for similar aromatic compounds, is presented below. researchgate.netresearchgate.net

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₁BrN₂O |

| Formula Weight | 291.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.3 (1) |

| b (Å) | 4.5 (2) |

| c (Å) | 20.1 (3) |

| β (°) | 98.5 (1) |

| Volume (ų) | 1095 (5) |

| Z (molecules/unit cell) | 4 |

The arrangement of molecules in the crystal lattice, or solid-state packing, is governed by a variety of intermolecular forces. For this compound, the primary amine group (-NH₂) is expected to be a key participant in hydrogen bonding, likely forming N-H···N or N-H···O interactions with neighboring molecules. In similar structures, such as polymorphs of (E)-4-bromo-2-[(phenylimino)methyl]phenol, intramolecular hydrogen bonds between a hydroxyl group and an imine nitrogen are observed to form stable six-membered rings (S(6) ring motifs). researchgate.net

Furthermore, the bromine atom can engage in halogen bonding (C-Br···X, where X is a Lewis base), while the aromatic rings can participate in π-π stacking and C-H···π interactions. These non-covalent interactions collectively dictate the crystal's density, stability, and mechanical properties. The interplay between the twisted diaryl ether linkage and these directional forces would result in a complex and stable three-dimensional packing arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments.omicsonline.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule. For a complex structure like this compound, one-dimensional (1D) ¹H and ¹³C NMR provide initial information, but multi-dimensional techniques are often necessary for unambiguous assignments. omicsonline.orgipb.pt

Predicted ¹H and ¹³C NMR chemical shifts for this compound are listed below, based on standard additive models and data from analogous compounds like 4-bromo-2-methylaniline (B145978) and diphenylamine (B1679370). chemicalbook.comchemicalbook.com

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (Bromo-ring) | 6.8 - 7.5 | 115 - 135 |

| Aromatic CH (Tolyl-ring) | 6.9 - 7.3 | 118 - 140 |

| NH₂ | ~4.5 (broad) | - |

| CH₃ | ~2.3 | ~21 |

| C-Br | - | ~112 |

| C-O | - | 145 - 155 |

| C-N | - | 140 - 150 |

To resolve the complex and often overlapping signals in the aromatic region of the NMR spectrum, advanced multi-dimensional techniques are employed. omicsonline.org

COSY (Correlation Spectroscopy): A 2D ¹H-¹H experiment that identifies protons that are spin-coupled to each other, typically on adjacent carbons. This would be used to trace the connectivity of protons within the bromo-phenyl and m-tolyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C atoms. It is invaluable for assigning the carbon signals based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and the relative orientation of the two aromatic rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Probes.youtube.comnih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. youtube.com These two methods are complementary; for instance, the symmetric vibrations in non-polar bonds are often strong in Raman spectra but weak in IR, and vice-versa for asymmetric vibrations in polar bonds.

For this compound, key expected vibrational frequencies are detailed in the table below, with reference to spectra of similar molecules like diphenylamine. nist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Stronger Signal) |

| N-H Stretch (amine) | 3300 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-N Stretch | 1250 - 1350 | FT-IR |

| Aryl Ether C-O-C Stretch | 1200 - 1275 (asymmetric) | FT-IR |

| C-Br Stretch | 500 - 650 | Raman |

These spectra serve as a molecular fingerprint, useful for identification and for probing changes in conformation or intermolecular interactions (e.g., shifts in the N-H stretch upon hydrogen bonding).

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotope Pattern Studies.psu.edu

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, which will appear as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity. psu.edu

The fragmentation of the molecule would likely proceed through several key pathways, including:

Cleavage of the C-O ether bonds.

Loss of the bromine atom.

Fission of the tolyl or phenyl rings.

A table of expected major ions in the mass spectrum is provided below.

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Notes |

| 290/292 | [C₁₃H₁₁BrN₂O]⁺ | Molecular ion peak (M⁺), showing characteristic Br isotope pattern. |

| 211 | [M - Br]⁺ | Loss of the bromine atom. |

| 184/186 | [Br-C₆H₄-NH₂]⁺ | Fragment corresponding to brominated aniline (B41778) moiety. |

| 107 | [CH₃-C₆H₄-O]⁺ | Fragment corresponding to the m-cresol (B1676322) radical cation. |

| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl group. |

Analysis of these fragmentation pathways provides robust confirmation of the compound's structure and the connectivity of its constituent parts. nist.govnih.gov

Applications of 4 Bromo 2 M Tolyloxy Phenylamine in Contemporary Chemical Research

As a Versatile Building Block in Complex Organic Synthesis

The true strength of 4-Bromo-2-m-tolyloxy-phenylamine in organic synthesis lies in the orthogonal reactivity of its amine and bromo functionalities. This allows for sequential, controlled modifications, making it an ideal starting point for constructing intricate molecular architectures.

The carbon-bromine bond at the C4-position is a prime target for palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The reactivity order for aryl halides in these reactions is typically I > Br > Cl, making the bromo-substituent an excellent handle for synthesis. wikipedia.org

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating biaryl structures or attaching alkyl and vinyl groups. In this process, the aryl bromide is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For a molecule like this compound, a Suzuki reaction would selectively form a new C-C bond at the site of the bromine atom. Research on analogous compounds, such as 4-bromotoluene (B49008) and various bromoanilines, demonstrates the feasibility and robustness of this transformation. researchgate.netnih.govresearchgate.net The reaction is generally tolerant of other functional groups, meaning the amine and ether moieties on the ring would likely remain intact under standard conditions. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Reactions on Analogous Aryl Bromides

| Aryl Bromide | Coupling Partner | Catalyst System | Product Yield | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd Nanoparticles / TDTAT ligand | High | researchgate.net |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 33-40% | nih.gov |

| Bromobenzene | Phenylboronic acid | NHC–Pd(II) complexes / KOH | Up to 98% | nih.gov |

| 2-bromo-4-chlorophenyl-2-bromobutanoate | Phenyl boronic acids | Pd(PPh₃)₄ / K₂CO₃ | 64-81% | nih.gov |

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins. nih.govorganic-chemistry.org This transformation is catalyzed by palladium complexes and requires a base to regenerate the active catalyst. libretexts.org Applying this to this compound would involve reacting it with an alkene, such as styrene (B11656) or an acrylate, to append a vinyl group at the C4-position. The reaction typically yields products with an E-configuration at the newly formed double bond. organic-chemistry.org The choice of phosphine (B1218219) ligands can be crucial, especially for potentially less reactive aryl bromides, including bromoanilines. thieme-connect.de

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the premier method. wikipedia.org This reaction couples a terminal alkyne with an aryl halide using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction of this compound with a terminal alkyne would result in the formation of a 4-alkynyl-2-m-tolyloxy-phenylamine derivative. This transformation is highly valuable for creating rigid, linear structures found in pharmaceuticals and organic materials. nih.gov Copper-free versions of the Sonogashira reaction have also been developed to simplify product purification. nih.gov

The primary aromatic amine (-NH₂) group is a hub of chemical reactivity, enabling a different set of transformations from those at the bromo position.

Condensation Reactions: Primary anilines readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. A study involving the structurally similar 4-bromo-2-methylaniline (B145978) showed it reacts with 3-bromothiophene-2-carbaldehyde in the presence of acetic acid to form the corresponding imine in excellent yield (94%). nih.gov This indicates that this compound would similarly serve as an excellent substrate for forming a wide array of Schiff bases, which are important intermediates and ligands in their own right.

Diazotization: The conversion of a primary aromatic amine into a diazonium salt is a fundamental transformation in organic chemistry. This reaction is typically performed by treating the aniline (B41778) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). The resulting diazonium salt of this compound would be a highly versatile intermediate. It could undergo a variety of subsequent reactions, such as Sandmeyer reactions to introduce chloro, cyano, or other groups, or coupling reactions with activated aromatic compounds to form azo dyes. The use of 4-bromoaniline (B143363) as a precursor in the synthesis of azo ligands via diazotization has been well-documented. jmchemsci.com

Role in Ligand Design for Catalysis and Coordination Chemistry

The structure of this compound contains donor atoms (nitrogen and oxygen) and significant steric features, making it an intriguing candidate for ligand development.

Aniline and its derivatives are common components of ligands used in transition metal catalysis. The nitrogen atom can serve as a coordinating site, and the aromatic ring can be modified to tune the ligand's electronic and steric properties. The ortho-tolyloxy group in this compound introduces significant steric bulk near the amine coordination site. This fixed steric hindrance can create a specific, three-dimensional pocket around a metal center, which is a key principle in designing stereoselective catalysts. While no chiral ligands based on this specific molecule have been reported, its inherent structural features make it a promising starting point for such research.

The nitrogen of the amine group and the ether oxygen of the tolyloxy group can both act as Lewis basic sites to coordinate with transition metals. Bidentate or polydentate ligands containing aniline-type nitrogen donors are widely used to create stable metal complexes. jmchemsci.com For example, azo ligands derived from 4-bromoaniline have been used to synthesize complexes with metals like Cu(II), Ag(I), Cd(II), and Zn(II). jmchemsci.com It is plausible that this compound could be elaborated into more complex ligand structures, which could then be used to synthesize novel metal complexes for investigation in academic catalytic research, such as in oxidation or cross-coupling reactions.

Precursor in the Development of Advanced Organic Materials

The constituent parts of this compound—a brominated aniline and a diphenyl ether-like linkage—are motifs found in various functional organic materials. For instance, brominated diphenyl ethers are a major class of flame retardants, and diphenylamine (B1679370) structures are investigated for their applications in materials chemistry and for their biological activity. researchgate.net

The dual functionality of this compound makes it a candidate for creating novel polymers and functional materials. The amine and bromo groups serve as reactive handles for polymerization or for grafting the molecule onto other structures. The bulky and somewhat rigid tolyloxy group could impart desirable physical properties to a resulting material, such as increased thermal stability, altered solubility, and control over solid-state packing or thin-film morphology. The ability to further functionalize the molecule via the cross-coupling reactions described above opens a pathway to highly tailored organic materials with specific electronic or photophysical properties.

Investigation as a Core Scaffold for the Generation of Diverse Chemical Libraries for Academic Screening:No literature has been found that describes the use of this compound as a foundational structure for creating libraries of diverse chemical compounds for screening purposes in academic research.

While searches were conducted for related chemical structures and applications, the strict focus on this compound as per the user's request means that no scientifically accurate and relevant content can be generated for the specified outline. The absence of this compound in the scientific literature prevents the creation of the requested article and data tables.

It is possible that research on this specific compound is proprietary, has not yet been published, or is indexed under a different nomenclature not readily accessible through standard chemical database searches. However, based on the available information, a comprehensive article on the applications of this compound cannot be compiled at this time.

Future Research Directions and Unexplored Avenues for 4 Bromo 2 M Tolyloxy Phenylamine

Exploration of Asymmetric Synthesis Routes to Chiral Derivatives

The structural framework of 4-Bromo-2-m-tolyloxy-phenylamine, featuring two unsymmetrically substituted aryl rings connected by an oxygen atom, makes it a candidate for atropisomerism. Atropisomers, stereoisomers arising from restricted rotation around a single bond, are of significant interest in medicinal chemistry and materials science. Axially chiral diaryl ethers, in particular, are found in various bioactive natural products and are used as chiral ligands in asymmetric catalysis. nih.govresearchgate.net

Future research should prioritize the development of catalytic asymmetric methods to access enantioenriched derivatives of this compound. Given the flexible nature of the C-O bond, achieving high stereocontrol presents a formidable challenge. nih.gov Promising strategies could involve:

Desymmetrization: Starting from a prochiral precursor, a chiral catalyst can selectively functionalize one of two identical groups to induce chirality. Methods like chiral phosphoric acid-catalyzed desymmetric acylation or cobalt-catalyzed photoreductive desymmetrization have been successful for other diaryl ethers and could be adapted. acs.orgacs.org

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed atroposelective reactions, such as the esterification of prochiral dialdehydes, have emerged as a powerful tool for constructing axially chiral diaryl ethers with high enantioselectivity under mild conditions. rsc.orgrsc.org This approach could provide a modular platform for synthesizing a library of chiral derivatives.

Kinetic Resolution: A chiral catalyst can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. Dynamic kinetic resolution, where the racemic starting material is continuously interconverted while one enantiomer is selectively transformed, could be particularly effective.

The successful synthesis of such chiral derivatives would open doors to evaluating their stereospecific interactions in biological systems and their application as novel ligands in asymmetric catalysis.

Mechanochemical and Photoredox Catalysis Approaches for Sustainable Synthesis

Modern synthetic chemistry increasingly emphasizes the development of sustainable and environmentally benign methodologies. Mechanochemistry and photoredox catalysis represent two such powerful strategies that could be applied to the synthesis of this compound and its analogs.

Mechanochemical Synthesis: This solvent-free approach uses mechanical force (e.g., grinding or milling) to initiate chemical reactions. It offers advantages such as reduced waste, lower energy consumption, and sometimes, unique reactivity compared to solution-phase synthesis. A novel copper-catalyzed C-O coupling reaction promoted by electromagnetic milling has been reported for the efficient, solvent-free synthesis of various diaryl ethers. rsc.orgrsc.org Future work should explore the adaptation of this mechanochemical Ullmann-type coupling for the synthesis of this compound, potentially leading to a more sustainable and scalable production method.

Photoredox Catalysis: Visible-light photoredox catalysis utilizes light energy to drive chemical reactions under exceptionally mild conditions. mdpi.com This strategy has been widely applied to a variety of transformations, including the formation of C-O bonds. elsevierpure.com Metal-free photoredox systems, employing organic dyes like 4CzIPN, offer a particularly sustainable approach to forming valuable chemical bonds. rsc.org Research should focus on developing photoredox-catalyzed methods for the key bond-forming steps in the synthesis of this compound, such as the diaryl ether linkage. This could involve the coupling of an appropriate phenol (B47542) with an aryl halide precursor, potentially reducing the reliance on high temperatures and stoichiometric metal reagents often used in traditional Ullmann or Buchwald-Hartwig couplings. acs.orgorganic-chemistry.org

| Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Goal |

| Mechanochemistry | Solvent-free, reduced waste, energy efficiency, potential for scalability. | Develop a solid-state, copper-catalyzed C-O coupling protocol. rsc.orgrsc.org |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of sustainable energy source (light). | Design a visible-light-driven C-O bond formation using a suitable photocatalyst. mdpi.comrsc.org |

Development of Novel Analytical Methodologies for Detection and Quantification

The development of sensitive and reliable analytical methods is crucial for quality control, reaction monitoring, and studying the potential applications or environmental fate of this compound. As a primary aromatic amine, established techniques can be optimized, and novel methods can be explored for enhanced performance.

Future research should focus on advanced chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the trace analysis of aromatic amines. nih.gov Method development for this compound should aim to optimize chromatographic separation to resolve it from potential isomers and impurities, and to fine-tune MS/MS parameters for high sensitivity and selectivity in complex matrices. nih.govlcms.cz The use of modern column chemistries and ion-pairing reagents can be explored to improve retention and separation. nih.gov

Solid-Phase Extraction (SPE): To achieve low detection limits in complex samples (e.g., environmental or biological matrices), SPE protocols using materials like cation-exchange cartridges can be developed to pre-concentrate the analyte and remove interfering substances. researchgate.net

The establishment of validated, high-sensitivity analytical methods will be essential for any future studies involving this compound, from process optimization to materials science and beyond.

| Analytical Technique | Key Advantages for Analysis | Future Development Focus |

| LC-MS/MS | High sensitivity, high selectivity, suitable for complex matrices. | Optimization of chromatographic separation and MRM transitions; validation for trace quantification. nih.govwaters.com |

| SPE | Sample pre-concentration, matrix interference removal. | Development of a specific SPE protocol using appropriate sorbents for high recovery. researchgate.net |

Advanced Materials Science Applications Beyond Current Scope (e.g., Self-Assembly, Nanomaterials)

The molecular structure of this compound, featuring aromatic rings, an amine group, and a halogen atom, provides multiple functionalities that could be exploited in materials science.

Precursors for Nanomaterials: Aromatic amines are valuable precursors for synthesizing a variety of nanomaterials. proquest.com Amine-rich carbon dots, for instance, are nitrogen-doped nanoparticles with applications in catalysis and sensing. researchgate.netunits.it Future research could investigate the use of this compound as a precursor in bottom-up synthesis approaches to create novel functional nanomaterials. The presence of bromine could also allow for post-synthetic modification of the resulting nanoparticles. Similarly, aromatic amines can act as surfactants or structure-directing agents in the synthesis of inorganic nanoparticles like ZnO, influencing their morphology and properties. nih.gov

Self-Assembly and Supramolecular Chemistry: The aromatic rings can participate in π-π stacking interactions, while the amine group can form hydrogen bonds. These non-covalent interactions could be harnessed to design self-assembling systems. For example, triarylamine molecules are known to form supramolecular polymers with interesting charge transport properties. acs.org It would be valuable to explore how derivatives of this compound can be designed to form ordered structures like nanowires or liquid crystals.

Fluorescent Chemosensors: The diaryl ether scaffold is a component of some fluorescent molecules. By incorporating specific binding sites, derivatives of this compound could be developed as chemosensors for detecting specific analytes like metal ions or other small molecules. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. mdpi.comnih.gov

Reaction Optimization: The synthesis of this compound via routes like the Ullmann condensation or Buchwald-Hartwig amination involves multiple parameters (catalyst, ligand, base, solvent, temperature). mdpi.com ML algorithms, particularly Bayesian optimization, can be used to efficiently explore this vast parameter space. By integrating ML models with automated high-throughput experimentation platforms, optimal reaction conditions that maximize yield and minimize byproducts can be identified far more rapidly than with traditional one-variable-at-a-time approaches.

Property Prediction: ML models can be trained on large chemical datasets to predict a wide range of molecular properties from structure alone. nih.govarxiv.org For this compound and its virtual derivatives, ML could be used to predict key physicochemical properties (e.g., solubility, lipophilicity), biological activities, and even reaction kinetics. nih.gov This predictive capability allows for the rapid in silico screening of large numbers of candidate molecules, prioritizing the synthesis of only the most promising compounds for specific applications. chemrxiv.orgchemrxiv.org Such models would significantly accelerate the design of new functional materials or bioactive agents based on this scaffold.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-Bromo-2-m-tolyloxy-phenylamine to minimize by-products?

- Methodological Answer : Synthesis optimization requires controlled temperature (e.g., 60–80°C) and stoichiometric ratios of reactants. For example, bromination of 2-m-tolyloxy-phenylamine using N-bromosuccinimide (NBS) in acetic acid under inert atmosphere reduces side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances yield. Analytical techniques like GC-MS and confirm purity (>95%) .

| Reaction Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 70°C | Maximizes selectivity |

| Solvent | Acetic acid | Enhances bromine activation |

| Catalyst | None required | Reduces side products |

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- : Aromatic protons appear as a multiplet in δ 6.8–7.3 ppm, with distinct singlet for -NH (δ 4.1–4.3 ppm). The methyl group from m-tolyloxy is observed at δ 2.3–2.5 ppm .

- IR : Stretching vibrations for C-Br (550–600 cm) and N-H (3350–3450 cm) confirm functional groups.

- Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion alignment (e.g., [M+H] at m/z 292.02) .

Q. What are common side reactions during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Over-bromination : Occurs with excess brominating agents. Mitigated by using controlled equivalents of NBS and real-time monitoring via TLC.

- Oxidation of -NH : Avoided by conducting reactions under nitrogen atmosphere and using antioxidants like BHT (butylated hydroxytoluene) .

Advanced Research Questions

Q. How can regioselective substitution at specific positions of the phenyl ring be achieved for synthesizing derivatives of this compound?

- Methodological Answer : Regioselectivity is controlled by electronic and steric effects. For example:

- Electrophilic substitution : Use directing groups (e.g., -OCH) to bias bromine or nitro groups to para positions.

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh)) and optimized base (NaCO) in THF/water .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating - and - couplings.

- X-ray crystallography : Provides unambiguous confirmation of regiochemistry. Software like SHELXL refines crystal structures using SHELXTL or OLEX2 interfaces .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. For instance:

- Electron density maps : Identify nucleophilic/electrophilic sites using Mulliken charges.

- Transition state analysis : Predicts activation energies for substitution vs. elimination pathways .

Q. What experimental designs are recommended for studying the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition using fluorescence polarization (FP) assays.

- Molecular docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., with tyrosine kinases).

- SAR studies : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Data Analysis and Validation

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Benchmarking : Compare calculated (DFT) vs. experimental IR/NMR spectra. Adjust basis sets (e.g., 6-311++G**) for better accuracy.

- Solvent effects : Use PCM (Polarizable Continuum Model) in simulations to account for solvent shifts in NMR .

Q. What advanced techniques characterize the crystallographic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Data processed via SHELXL (space group P), with ORTEP-3 for graphical representation .

| Crystallographic Parameter | Value |

|---|---|

| Space group | P |

| R-factor | <0.05 |

| C-Br bond length | 1.89 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.